2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide: is a chemical compound with a unique structure, blending multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of Intermediate Imidazole
Reactants: Starting with an appropriate aldehyde and ammonia in the presence of an acid catalyst.
Conditions: Reaction is carried out under reflux conditions for several hours.
Product: Formation of hydroxymethyl imidazole.
Step 2: Functional Group Addition
Reactants: Hydroxymethyl imidazole is reacted with a carbamoylmethylating agent.
Conditions: Typically requires a base such as triethylamine and an organic solvent.
Product: Formation of [1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl] intermediate.
Step 3: Thiolation
Reactants: The intermediate is then reacted with a thiol compound.
Conditions: In the presence of a mild oxidizing agent.
Product: Formation of [1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl compound.
Step 4: Final Coupling
Reactants: The resulting product is coupled with N-(4-methoxyphenyl)acetamide.
Conditions: Using coupling agents like EDCI or DCC.
Product: Formation of the final compound, 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide.
Industrial Production Methods:
Scale-Up: Similar reaction steps but optimized for larger scale using industrial reactors.
Purification: Utilizes techniques such as crystallization, distillation, or chromatographic methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid under mild conditions.
Reduction: The carbonyl group in the carbamoylmethyl fragment can undergo reduction to amines.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: PCC (Pyridinium chlorochromate), KMnO₄.
Reduction Reagents: LiAlH₄ (Lithium aluminium hydride), NaBH₄ (Sodium borohydride).
Substitution Conditions: Using bases like NaOH or acids like HCl depending on the type of substitution.
Major Products Formed:
Oxidation leads to carboxylic acid derivatives.
Reduction results in amine derivatives.
Substitution can yield a variety of functionalized imidazole derivatives.
Scientific Research Applications
Chemistry:
Utilized as a precursor in the synthesis of more complex molecules.
Serves as a ligand in coordination chemistry.
Biology:
Studies on enzyme inhibition due to the imidazole ring’s ability to mimic histidine residues.
Medicine:
Industry:
Used in the development of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways: The imidazole ring structure can interact with metal ions, acting as a chelating agent. This allows the compound to inhibit metalloenzymes, disrupting biochemical pathways in microorganisms, leading to their demise.
Comparison with Similar Compounds
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide: Similar but lacks the N-(4-methoxyphenyl)acetamide moiety, altering its properties.
N-(4-methoxyphenyl)-2-mercaptoacetamide: Lacks the imidazole ring, affecting its biological activity.
Uniqueness:
The combination of the imidazole ring with a sulfanyl and N-(4-methoxyphenyl)acetamide groups provides unique chemical reactivity and biological activity, setting it apart from simpler derivatives.
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-23-12-4-2-10(3-5-12)18-14(22)9-24-15-17-6-11(8-20)19(15)7-13(16)21/h2-6,20H,7-9H2,1H3,(H2,16,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGFZURXDQEFIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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